molecular formula C8H6F3NO3 B1528974 3-(2,2,2-Trifluoroethoxy)pyridine-2-carboxylic acid CAS No. 1250130-41-6

3-(2,2,2-Trifluoroethoxy)pyridine-2-carboxylic acid

Cat. No.: B1528974
CAS No.: 1250130-41-6
M. Wt: 221.13 g/mol
InChI Key: ZYVCUJPSTZGVCU-UHFFFAOYSA-N
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Description

3-(2,2,2-Trifluoroethoxy)pyridine-2-carboxylic acid is a fluorinated pyridine derivative. This compound is characterized by the presence of a trifluoroethoxy group attached to the pyridine ring, which imparts unique chemical and physical properties. The molecular formula of this compound is C8H6F3NO3, and it has a molecular weight of 221.13 g/mol .

Scientific Research Applications

3-(2,2,2-Trifluoroethoxy)pyridine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Safety and Hazards

The safety and hazards associated with “3-(2,2,2-Trifluoroethoxy)pyridine-2-carboxylic acid” are not detailed in the available resources. It’s always important to handle chemical compounds with appropriate safety measures, including the use of personal protective equipment and working in a well-ventilated area .

Future Directions

The future directions for research on “3-(2,2,2-Trifluoroethoxy)pyridine-2-carboxylic acid” are not specified in the available resources. Potential areas of interest could include exploring its synthesis, reactivity, and potential applications in various fields such as medicinal chemistry or materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2,2-Trifluoroethoxy)pyridine-2-carboxylic acid typically involves the introduction of the trifluoroethoxy group to the pyridine ring. One common method is the nucleophilic substitution reaction, where a suitable leaving group on the pyridine ring is replaced by the trifluoroethoxy group. This can be achieved using reagents such as sodium trifluoroethoxide under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale nucleophilic substitution reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(2,2,2-Trifluoroethoxy)pyridine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(2,2,2-Trifluoroethoxy)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)pyridine-3-carboxylic acid
  • 4-(2,2,2-Trifluoroethoxy)pyridine-2-carboxylic acid
  • 2-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid

Uniqueness

3-(2,2,2-Trifluoroethoxy)pyridine-2-carboxylic acid is unique due to the specific positioning of the trifluoroethoxy group on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to other fluorinated pyridine derivatives .

Properties

IUPAC Name

3-(2,2,2-trifluoroethoxy)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO3/c9-8(10,11)4-15-5-2-1-3-12-6(5)7(13)14/h1-3H,4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYVCUJPSTZGVCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=O)O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250130-41-6
Record name 3-(2,2,2-trifluoroethoxy)pyridine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Potassium tert-butoxide (954 mg, 8.51 mmol) was charged to a sealed tube with 2,2,2-trifluoroethanol (4 mL) and 3-fluoropyridine-2-carboxylic acid (400 mg, 2.84 mmol) and the mixture was heated to 130 C for 26 h, then to 150 C for 4 h, and then to 120 C for approximately 18 h. The mixture was diluted with water (6 mL) and washed with DCM (2×4 mL), which was then discarded. 1M HCl was added to bring the solution to pH 7 and the aqueous was extracted with DCM (2×4 mL). The extraction process was repeated as above at pH 5, 4 and 3. The combined organic extractions were dried over sodium sulfate and evaporated under vacuum to afford the title compound as a white solid (305 mg, 49%). Method B HPLC-MS: MH+ requires m/z=222. Found: m/z=222, Rt=0.73 min (100%).
Quantity
954 mg
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reactant
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4 mL
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400 mg
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reactant
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6 mL
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solvent
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Yield
49%

Synthesis routes and methods II

Procedure details

A solution of 3-(2,2,2-trifluoro-ethoxy)-pyridine-2-carboxylic acid methyl ester (216 mg, 0.9 mmol) in methanol (1 ml) was treated with a solution of lithium hydroxide (78 mg, 3.3 mmol) in water (0.1 ml) and stirring was continued at 22° C. for 2 hours. The solution was evaporated and the residue triturated with 1N aqueous hydrochloric acid. The suspension was filtered, the residue washed with water and dried to give 3-(2,2,2-trifluoro-ethoxy)-pyridine-2-carboxylic acid as a colorless solid. MS (ISN): m/z=220 [M−H]−.
Quantity
216 mg
Type
reactant
Reaction Step One
Quantity
78 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0.1 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

A solution of 3-(2,2,2-trifluoro-ethoxy)-pyridine-2-carboxylic acid methyl ester (216 mg) in MeOH (1 ml) was treated with a solution of LiOH (78 mg) in water (0.1 ml) and stirring was continued at 22° C. for 2 h. The solution was evaporated and the residue triturated with 1N aqueous HCl. The suspension was filtered, the residue washed with water and dried to give 3-(2,2,2-trifluoro-ethoxy)-pyridine-2-carboxylic acid as a colorless solid. MS (ISP): m/z=220.0 [M−H]−.
Quantity
216 mg
Type
reactant
Reaction Step One
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Quantity
78 mg
Type
reactant
Reaction Step One
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Quantity
1 mL
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solvent
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Quantity
0.1 mL
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solvent
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Synthesis routes and methods V

Procedure details

To a solution of 3-hydroxy-pyridine-2-carboxylic acid methyl ester (200 mg, 1.3 mmol) in N,N-dimethylformamide (2.0 ml) was added at 22° C. sodium hydride (55% in oil, 64 mg) and stirring was continued until gas evolution ceased. The suspension was cooled to 0° C. and treated with trifluoroethyl trifluoromethanesulfonate (728 mg) and stirring was continued at 22° C. for 2 hours. The mixture was partitioned between saturated sodium hydrogen-carbonate solution and ethyl acetate, and the organic layer was dried and evaporated. The residue was purified by chromatography on silica using n-heptane and ethyl acetate (3:1) as the eluent to give 3-(2,2,2-trifluoro-ethoxy)-pyridine-2-carboxylic acid methyl ester as a pale green oil. Mass (calculated) C9H8F3NO3 [235.16]; (found) [M+H]+=236. b) A solution of 3-(2,2,2-trifluoro-ethoxy)-pyridine-2-carboxylic acid methyl ester (216 mg, 0.9 mmol) in methanol (1 ml) was treated with a solution of lithium hydroxide (78 mg, 3.3 mmol) in water (0.1 ml) and stirring was continued at 22° C. for 2 hours. The solution was evaporated and the residue triturated with 1N aqueous hydrochloric acid. The suspension was filtered, the residue washed with water and dried to give 3-(2,2,2-trifluoro-ethoxy)-pyridine-2-carboxylic acid as a colorless solid. Mass (calculated) C8H6F3NO3 [221.14]; (found) [M−H]−=220.
[Compound]
Name
C9H8F3NO3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
216 mg
Type
reactant
Reaction Step Two
Quantity
78 mg
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.1 mL
Type
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Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2,2,2-Trifluoroethoxy)pyridine-2-carboxylic acid
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Reactant of Route 6
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